molecular formula C72H140Br8CaO8P2 B14158215 1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt CAS No. 68298-30-6

1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt

Katalognummer: B14158215
CAS-Nummer: 68298-30-6
Molekulargewicht: 1875.1 g/mol
InChI-Schlüssel: MMIXQENPPAELDP-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt is a complex organic compound with the molecular formula C36H71Br4O4P. This compound is characterized by the presence of bromine atoms and a phosphate group, making it a unique molecule with distinct chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt typically involves the bromination of 1-Octadecanol followed by phosphorylation. The reaction conditions for bromination often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The phosphorylation step involves the reaction of the brominated product with phosphorus oxychloride (POCl3) or phosphoric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphoric acid derivatives, while reduction can produce de-brominated alcohols .

Wissenschaftliche Forschungsanwendungen

1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt involves its interaction with molecular targets such as enzymes and cell membranes. The bromine atoms and phosphate group play a crucial role in its reactivity and binding affinity. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Octadecanol, 9,10-dibromo-, hydrogen phosphate, calcium salt is unique due to the combination of bromine atoms and a phosphate group within a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

68298-30-6

Molekularformel

C72H140Br8CaO8P2

Molekulargewicht

1875.1 g/mol

IUPAC-Name

calcium;bis(9,10-dibromooctadecyl) phosphate

InChI

InChI=1S/2C36H71Br4O4P.Ca/c2*1-3-5-7-9-15-21-27-33(37)35(39)29-23-17-11-13-19-25-31-43-45(41,42)44-32-26-20-14-12-18-24-30-36(40)34(38)28-22-16-10-8-6-4-2;/h2*33-36H,3-32H2,1-2H3,(H,41,42);/q;;+2/p-2

InChI-Schlüssel

MMIXQENPPAELDP-UHFFFAOYSA-L

Kanonische SMILES

CCCCCCCCC(C(CCCCCCCCOP(=O)([O-])OCCCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br.CCCCCCCCC(C(CCCCCCCCOP(=O)([O-])OCCCCCCCCC(C(CCCCCCCC)Br)Br)Br)Br.[Ca+2]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.